molecular formula C15H17BO3 B6297396 4-Benzyloxy-3-ethylphenylboronic acid CAS No. 2137973-94-3

4-Benzyloxy-3-ethylphenylboronic acid

Cat. No.: B6297396
CAS No.: 2137973-94-3
M. Wt: 256.11 g/mol
InChI Key: AHGYQCFWFOMHEW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry in Synthetic Methodologies

The field of organoboron chemistry, which studies chemical compounds containing a carbon-to-boron bond, has its origins in the early 20th century. numberanalytics.comnumberanalytics.com Elemental boron was first isolated in 1808, and the first organoboron compound was synthesized in 1860 by Edward Frankland. nih.govacs.org However, it was the pioneering work of Alfred Stock between 1912 and 1936 on boron hydrides (boranes) and later, Herbert C. Brown in the 1950s and 1960s, that truly laid the foundation for the field's expansion. numberanalytics.comacs.org Brown's work on hydroboration, for which he shared the Nobel Prize in Chemistry in 1979, demonstrated a method to convert alkenes into organoboranes, which could then be transformed into a variety of other functional groups. researchgate.net This opened the door for organoboron compounds to become essential tools in organic synthesis. numberanalytics.comresearchgate.net A pivotal moment in the evolution of this field was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki and Norio Miyaura. acs.orgmusechem.com This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, became one of the most efficient methods for forming carbon-carbon bonds and has been instrumental in the synthesis of complex molecules, pharmaceuticals, and materials. numberanalytics.comresearchgate.netmusechem.com

General Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids, a subclass of organoboron compounds with the general formula ArB(OH)₂, are of paramount importance in modern organic synthesis. rsc.org Their significance stems from their versatility as building blocks, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the construction of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The utility of arylboronic acids is enhanced by their general stability, low toxicity (degrading to boric acid, a "green compound"), and ease of handling compared to many other organometallic reagents. nih.gov They are typically crystalline solids that are stable to air and moisture, which facilitates their storage and use. youtube.com Furthermore, the reaction conditions for their use in Suzuki-Miyaura couplings are often mild and tolerant of a wide array of functional groups, allowing for their application late in a synthetic sequence. musechem.com Beyond cross-coupling, arylboronic acids are precursors for a variety of other transformations, including the formation of carbon-heteroatom bonds. rsc.orgrsc.orgnih.gov

Structural Characteristics of Arylboronic Acids Relevant to Reactivity and Stability

The structure of arylboronic acids dictates their chemical behavior. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making the molecule a Lewis acid. wiley-vch.de This Lewis acidity is central to its reactivity, for instance, its ability to form reversible covalent complexes with diols, amino acids, and other Lewis bases. wikipedia.org The geometry around the boron atom is trigonal planar. wiley-vch.de

In the solid state, arylboronic acids often form dimeric or polymeric structures through hydrogen bonding between the hydroxyl groups. wiley-vch.de For example, the crystal structure of phenylboronic acid reveals a dimeric arrangement where two molecules are linked by a pair of O-H---O hydrogen bonds. wiley-vch.de This hydrogen-bonded network contributes to their stability as crystalline solids. The reactivity and pKa (~9) of a boronic acid can be tuned by the electronic nature of the substituents on the aromatic ring. wikipedia.orgrsc.org Electron-withdrawing groups increase the Lewis acidity of the boron atom, resulting in a lower pKa. rsc.org

Overview of the Unique Reactivity Profiles of Boronic Acids in Catalytic Transformations

While the Suzuki-Miyaura reaction is their most prominent application, the reactivity profile of arylboronic acids extends to other transformations. wikipedia.org These include:

Chan-Lam Coupling: A copper-catalyzed reaction forming carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds between a boronic acid and an amine or alcohol. wikipedia.org

Oxidative C-B Bond Cleavage: In recent years, it has been recognized that arylboronic acids can serve as precursors to aryl radicals under oxidative conditions (e.g., with Mn(III), Ag(I), or Fe(II/III) salts). rsc.orgrsc.org These radicals can then participate in various C-C bond-forming reactions, offering a pathway distinct from traditional cross-coupling mechanisms. rsc.org

Conjugate Addition: Boronic acids can participate in the rhodium-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds. wikipedia.org

Properties

IUPAC Name

(3-ethyl-4-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGYQCFWFOMHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of 4 Benzyloxy 3 Ethylphenylboronic Acid

Strategic Considerations for the Synthesis of Substituted Phenylboronic Acids

The design of a synthetic route to a molecule like 4-Benzyloxy-3-ethylphenylboronic acid requires careful consideration of the directing effects and steric hindrance imposed by the substituents on the phenyl ring. These factors heavily influence the choice of starting materials and the sequence of reactions.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. youtube.comyoutube.com The most logical and common disconnection for an arylboronic acid is the carbon-boron (C-B) bond.

Disconnection 1 (C-B Bond): The primary retrosynthetic disconnection breaks the C-B bond of the target molecule. This suggests a precursor such as a halogenated aromatic compound, which can be converted to the boronic acid via a halogen-boron exchange. The most common precursor for this transformation would be the corresponding aryl bromide, 1-bromo-4-benzyloxy-3-ethylbenzene (3) . This approach offers definitive control over the regiochemistry of the borylation.

Disconnection 2 (C-O Bond): The aryl bromide precursor 3 can be further simplified by disconnecting the benzyloxy ether linkage. This leads to 2-ethyl-4-bromophenol (2) and a benzyl (B1604629) halide, such as benzyl bromide.

Disconnection 3 (C-Br Bond): The brominated phenol (B47542) 2 can be traced back to 2-ethylphenol (B104991) (1) , a commercially available starting material. The bromination of 2-ethylphenol is expected to proceed at the position para to the hydroxyl group, which is a strongly activating, ortho, para-directing group. youtube.comleah4sci.com

This complete retrosynthetic pathway, starting from simple precursors, is illustrated below:

Retrosynthetic analysis of this compound. The target molecule is disconnected at the C-B bond to yield an aryl bromide precursor. This is further disconnected at the C-O ether bond and finally at the C-Br bond to arrive at simple starting materials.Figure 1: Retrosynthetic pathway for this compound.

The substituents on the aromatic ring play a crucial role in determining the synthetic strategy. In this compound, the ring is substituted with a para-benzyloxy group and an ortho-ethyl group relative to the boronic acid moiety.

Para-Benzyloxy Group: The benzyloxy group is an alkoxy group, which is strongly electron-donating through resonance (+R effect) and ring-activating. shaalaa.comlibretexts.orgdoubtnut.com This activation increases the nucleophilicity of the benzene (B151609) ring, making it more reactive toward electrophiles. As a powerful ortho, para-director, it strongly influences the position of any subsequent substitution reactions. masterorganicchemistry.comlibretexts.org Its presence makes the corresponding aryl halide precursor an electron-rich substrate, which is generally favorable for transition metal-catalyzed borylation. nih.gov

Ortho-Ethyl Group: The ethyl group is a weakly electron-donating and activating group via induction. chemistrytalk.org Its most significant influence in this context is steric hindrance. Being positioned ortho to the site of borylation, it can impede the approach of bulky catalysts and reagents. acs.orgresearchgate.net This steric congestion can decrease reaction rates and may necessitate the use of specific catalysts or reaction conditions designed to overcome such hindrance. acs.orgpsu.edu

The combined electronic and steric effects of these two groups make a directed synthesis, starting from a pre-functionalized precursor like 1-bromo-4-benzyloxy-3-ethylbenzene , the most logical choice. This strategy circumvents the regioselectivity issues that would arise in methods like direct C-H borylation.

Methodologies for Carbon-Boron Bond Formation

The formation of the C-B bond is the key step in the synthesis of phenylboronic acids. Transition metal catalysis provides the most versatile and widely used methods for this transformation.

Modern synthetic chemistry offers several powerful catalytic methods for creating C-B bonds, primarily falling into two categories: direct C-H activation/borylation and the borylation of aryl (pseudo)halides.

Direct C-H borylation is an atom-economical method that converts an aromatic C-H bond directly into a C-B bond, typically using an iridium-based catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov The regioselectivity of this reaction is primarily governed by steric factors, with the borylation favoring the most accessible, least sterically hindered C-H bond. nih.govrsc.org

For a potential precursor like 1-(benzyloxy)-2-ethylbenzene, several C-H bonds are available for borylation. The directing effects of the ortho, para-directing benzyloxy and ethyl groups, combined with the catalyst's steric sensitivity, would likely lead to a mixture of products. youtube.comorganicchemistrytutor.com Borylation at the C5 position (meta to the ethyl group and ortho to the benzyloxy group) and the C6 position (ortho to the ethyl group) would compete with the desired borylation at the C4 position. Furthermore, the C-H bond at the C3 position is highly sterically shielded. The development of catalysts with high para-selectivity for specific substrates has been a subject of research, but achieving exclusive borylation at the desired position in this 1,2,4-trisubstituted system would be challenging. acs.org This lack of predictable regioselectivity makes direct C-H borylation a less favorable approach for the unambiguous synthesis of this compound.

The most reliable and widely employed method for the synthesis of specifically substituted arylboronic acids is the transition metal-catalyzed halogen-boron exchange, often referred to as the Miyaura borylation. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as B₂pin₂, in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, this method would utilize the precursor 1-bromo-4-benzyloxy-3-ethylbenzene . The key advantages of this approach are:

Absolute Regiocontrol: The position of the boronic acid group is unequivocally determined by the initial position of the bromine atom on the precursor.

High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups. organic-chemistry.org

Efficiency: The reaction is highly efficient for electron-rich aryl bromides, such as the proposed precursor, often leading to high yields of the desired boronate ester. nih.gov

A typical catalytic system for this transformation consists of a palladium source like PdCl₂(dppf) or Pd(dba)₂, a phosphine (B1218219) ligand, and a weak base such as potassium acetate (B1210297) (KOAc) in a solvent like dioxane or DMSO. nih.govorganic-chemistry.org The resulting boronate ester can then be hydrolyzed to the final boronic acid product.

Table 1: Comparison of Synthetic Strategies for this compound

MethodologyRequired PrecursorTypical Catalyst SystemKey Strategic Considerations
Direct C-H Borylation1-(Benzyloxy)-2-ethylbenzene[Ir(cod)OMe]₂ / dtbpyAdvantage: Atom economical. Disadvantage: Poor regioselectivity. Leads to a mixture of isomers due to multiple activated C-H sites and competing steric/electronic effects. Not ideal for specific isomer synthesis. rsc.org
Halogen-Boron Exchange (Miyaura Borylation)1-Bromo-4-benzyloxy-3-ethylbenzenePdCl₂(dppf) / KOAcAdvantage: Excellent regioselectivity determined by the halide position. High-yielding and reliable for electron-rich aryl bromides. nih.govorganic-chemistry.orgDisadvantage: Requires a multi-step synthesis of the halogenated precursor.

Organometallic Reagent-Based Routes

Purification and Handling Considerations for Substituted Arylboronic Acids

Arylboronic acids can be challenging to purify due to their physical properties. They are often crystalline solids but can be prone to dehydration to form cyclic anhydrides known as boroxines, especially upon heating.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid arylboronic acids. A suitable solvent system must be chosen in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent pairs include ethyl acetate/hexanes or methanol/water. reddit.comyoutube.comyoutube.com

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which is water-soluble. The aqueous layer is then separated, acidified, and the purified boronic acid is extracted back into an organic solvent.

Chromatography: While possible, column chromatography on silica (B1680970) gel can be problematic for boronic acids due to their polarity and potential for decomposition on the stationary phase. However, some less polar boronic acids or their ester derivatives can be purified this way. organic-chemistry.org

Care should be taken during handling to minimize exposure to high temperatures and moisture to prevent the formation of boroxines. Storage in a cool, dry place is recommended.

Chemical Modifications and Protection Strategies

To enhance stability and modulate reactivity, arylboronic acids are often converted into derivatives, with the formation of boronate esters being the most common strategy.

Formation of Boronate Esters for Enhanced Stability and Reactivity Modulation

Boronic acids readily react with diols to form cyclic boronate esters. This transformation serves as a protective group strategy, as the resulting esters are generally more stable, less polar, and easier to handle and purify by chromatography than the free boronic acids. acs.orged.ac.uk The use of a boronic ester can lead to an increased shelf life and better stability towards protodeboronation under certain cross-coupling conditions. acs.org

The most commonly used diol for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a stable pinacol boronate ester.

Scheme 4: Formation of this compound pinacol ester

The formation of the pinacol ester is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water. The pinacol ester can be readily purified by column chromatography and is often the form in which substituted arylboronic acids are commercially available. sigmaaldrich.com

The boronic acid can be regenerated from the pinacol ester when needed by various deprotection methods. A common and effective two-step procedure involves transesterification with diethanolamine, followed by acidic hydrolysis. nih.govvt.edu

Pinacol Boronate Ester Derivatives

Pinacol boronate esters are widely used derivatives of boronic acids due to their stability, ease of handling, and compatibility with a wide range of reaction conditions. They are often the direct products of the Miyaura borylation reaction. wikipedia.orgorganic-chemistry.org

The synthesis of this compound pinacol ester is achieved through the Miyaura borylation of 4-benzyloxy-3-ethyl-1-bromobenzene with bis(pinacolato)diboron, as described in the previous section. These esters are generally stable solids that can be purified by column chromatography. rsc.org

Table 1: Properties of Related Pinacol Boronate Esters

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Reference
4-(Benzyloxy)phenylboronic acid pinacol ester754226-40-9C₁₉H₂₃BO₃81-85 sigmaaldrich.com
3-(Benzyloxy)-4-methylphenylboronic acidNot AvailableC₁₄H₁₅BO₃Not Available sigmaaldrich.com
N-Methyliminodiacetic Acid (MIDA) Boronate Ester Derivatives

N-Methyliminodiacetic acid (MIDA) boronate esters are another important class of boronic acid derivatives. They are known for their exceptional stability, allowing for purification by chromatography and long-term storage. A key feature of MIDA boronates is their ability to undergo slow-release cross-coupling reactions, where the boronic acid is gradually liberated in situ under specific conditions. orgsyn.org

The synthesis of this compound MIDA ester can be achieved by reacting the free boronic acid with N-methyliminodiacetic acid in a suitable solvent, often with azeotropic removal of water. orgsyn.org Alternatively, direct conversion from the corresponding aryl halide can sometimes be employed.

Table 2: Properties of a Representative MIDA Boronate Ester

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Reference
Phenylboronic acid MIDA ester109737-57-7C₁₁H₁₂BNO₄166-170 sigmaaldrich.com

In Situ Generation and Utilization of Boronic Acid Species

In many synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, the boronic acid does not need to be isolated. It can be generated in situ from a suitable precursor and used directly in the subsequent coupling step. This one-pot approach offers advantages in terms of efficiency and atom economy.

A common strategy for the in situ generation of arylboronic acids is the use of bis-boronic acid [B₂(OH)₄] in a palladium-catalyzed borylation of an aryl halide, followed by the addition of a second aryl halide and a suitable base to effect the Suzuki-Miyaura coupling. nih.gov This method avoids the isolation of the intermediate boronic acid, streamlining the synthetic process.

For this compound, this would involve the reaction of 4-benzyloxy-3-ethyl-1-bromobenzene with bis-boronic acid in the presence of a palladium catalyst. After the formation of the boronic acid species in the reaction mixture, the desired coupling partner (another aryl halide) and a base would be added to proceed with the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls and other conjugated systems. The general transformation involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For this compound, the reaction would theoretically proceed as depicted in the following scheme:

Scheme 1: General Suzuki-Miyaura reaction with this compound.

Catalyst Systems and Ligand Architectures

Phosphine-Based Ligands (e.g., Buchwald Ligands)

Bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands, have revolutionized Suzuki-Miyaura couplings by enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov These ligands are particularly effective for coupling sterically hindered substrates and unreactive aryl chlorides. nih.govsigmaaldrich.cn For instance, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has demonstrated unprecedented activity for a wide range of Suzuki-Miyaura reactions, allowing them to proceed at low catalyst loadings and often at room temperature, even with challenging aryl chloride partners. nih.gov The use of such ligands with this compound would be anticipated to facilitate high-yield coupling with a diverse array of aryl and heteroaryl halides. The steric bulk of the ligand helps to create a coordinatively unsaturated palladium center, promoting the transmetalation step with the boronic acid, while its electron-rich nature facilitates the final reductive elimination to afford the desired biaryl product. rsc.org

The general applicability of dialkylbiaryl phosphine ligands extends to a wide variety of substrates, including those that are sterically demanding. nih.gov This makes them highly suitable for reactions involving ortho-substituted partners with this compound. The choice between different Buchwald ligands, such as SPhos or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), can be tailored to optimize the reaction for specific substrate combinations, balancing steric and electronic effects to achieve maximum efficiency. sigmaaldrich.cnnih.gov

Table 1: Representative Buchwald Ligands for Suzuki-Miyaura Coupling

Ligand Name Chemical Name Key Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) High activity for aryl chlorides, room temperature reactions. nih.gov
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Broad applicability in C-N and C-C bond formation. sigmaaldrich.cn
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl Effective for sterically hindered substrates.
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions. organic-chemistry.org Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the palladium catalyst and promoting efficient catalytic turnover. capes.gov.br For Suzuki-Miyaura couplings, NHC ligands can offer superior performance, especially in reactions involving challenging substrates like sterically hindered aryl chlorides. organic-chemistry.org The use of NHC-Pd complexes with this compound can lead to high-yield synthesis of biaryl compounds under mild conditions.

The steric and electronic properties of the NHC ligand can be finely tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. This allows for the development of catalyst systems with optimized activity and selectivity for specific applications. For instance, NHC ligands with flexible steric bulk have been developed to accommodate sterically demanding substrates, enabling Suzuki cross-coupling reactions at room temperature. organic-chemistry.org The PEPPSI-iPr catalyst, an NHC-stabilized palladium complex, has shown high efficiency in solvent-free, microwave-assisted Suzuki couplings. organic-chemistry.org

Table 2: Examples of NHC Ligands Used in Suzuki-Miyaura Coupling

Ligand Abbreviation Full Name Notable Applications
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene Widely used, effective for a broad range of substrates.
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene Another common and effective NHC ligand.
SIPr 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Saturated backbone, offers different steric and electronic properties.

Reaction Condition Optimization for High Yield and Selectivity

Achieving optimal results in the Suzuki-Miyaura coupling of this compound requires careful consideration and optimization of various reaction parameters.

Solvent Systems (e.g., Aqueous/Organic Biphasic, Ionic Liquids)

The choice of solvent plays a critical role in the efficiency of Suzuki-Miyaura reactions. researchgate.net A variety of solvents can be employed, with the selection often depending on the specific substrates and catalyst system. Biphasic systems, typically consisting of an organic solvent like toluene, dioxane, or THF, and an aqueous solution of the base, are commonly used. nih.gov The reaction is believed to occur at the interface or in the organic phase, with the aqueous phase serving to dissolve the inorganic base. Protic solvents such as ethanol (B145695) and methanol, often in combination with water, have also been shown to be effective. researchgate.net In some cases, solvent-free conditions, particularly under microwave irradiation, can provide a greener and more efficient alternative. organic-chemistry.org

Base Effects on Reaction Efficiency and Side Products

The base is an essential component of the Suzuki-Miyaura reaction, playing a crucial role in the transmetalation step by activating the boronic acid. nih.gov The strength and nature of the base can significantly impact the reaction rate and the formation of side products, such as those from homocoupling or deboronation. nih.gov Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). nih.govnih.gov The optimal base is often determined empirically for a given set of reactants and catalyst. For sterically hindered boronic acids, stronger bases like sodium hydroxide (B78521) or barium hydroxide may be necessary to achieve a reasonable reaction rate. nih.gov

Temperature and Pressure Control

Temperature is a key parameter in controlling the rate of Suzuki-Miyaura couplings. While many modern catalyst systems allow for reactions to be conducted at room temperature, elevated temperatures are often required to drive the reaction to completion, especially with less reactive substrates like aryl chlorides. nih.gov The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition of the catalyst or reactants. researchgate.netresearchgate.net Pressure is generally not a significant variable in standard Suzuki-Miyaura reactions, which are typically run at atmospheric pressure.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation has become a valuable tool for accelerating Suzuki-Miyaura reactions, often leading to dramatically reduced reaction times and improved yields. nih.gov The rapid heating provided by microwaves can overcome activation barriers and enhance reaction kinetics. nih.govsemanticscholar.org This technique is particularly advantageous for high-throughput synthesis and for reactions that are sluggish under conventional heating. rsc.orgnih.gov Microwave-assisted protocols have been successfully developed for a wide range of substrates, including those involving NHC-palladium catalysts under solvent-free conditions. organic-chemistry.org The application of microwave heating to the coupling of this compound could offer a rapid and efficient route to the desired biaryl products. nih.gov

Table 3: Summary of Optimized Conditions for a Generic Microwave-Assisted Suzuki Coupling

Parameter Condition Rationale
Catalyst PEPPSI-iPr (1 mol%) High efficiency NHC-Pd catalyst. organic-chemistry.org
Base K₂CO₃ Common and effective base. organic-chemistry.org
Solvent Solvent-free or Dioxane/Water Reduces waste, or standard biphasic conditions. organic-chemistry.orgnih.gov
Temperature 110-150 °C Provides rapid heating and reaction acceleration. organic-chemistry.orgnih.gov
Time 10-20 minutes Significant reduction from conventional heating. organic-chemistry.orgsemanticscholar.org

Substrate Scope and Functional Group Tolerance

The utility of a building block like this compound is largely defined by its ability to couple with a diverse range of electrophilic partners while tolerating various functional groups.

In the context of Suzuki-Miyaura coupling, this compound is expected to be a versatile coupling partner for a variety of sp²-hybridized electrophiles. The reaction's success is contingent on the choice of catalyst, base, and solvent system, which can be optimized for different classes of electrophiles.

Aryl Electrophiles: The coupling of this compound with aryl halides (iodides, bromides, and chlorides) and triflates is a fundamental transformation for the synthesis of unsymmetrical biaryls. Generally, the reactivity of aryl halides follows the order I > Br > OTf > Cl. researchgate.netresearchgate.net The coupling with electron-deficient aryl halides is typically more facile due to a more favorable oxidative addition step to the palladium(0) catalyst. utrgv.edu However, with the advent of advanced phosphine ligands, even electron-rich and sterically hindered aryl chlorides can be effectively coupled. acs.org

Heteroaryl Electrophiles: The synthesis of aryl-heteroaryl structures is of significant interest in medicinal chemistry. nih.gov this compound is expected to couple with a wide range of heteroaryl halides. The reactivity of the heteroaryl electrophile can be influenced by the nature of the heterocycle and the position of the halide. For instance, coupling with electron-deficient heterocycles like pyridines, pyrimidines, and pyrazines is generally efficient. orgsyn.org However, challenges can arise with certain nitrogen-containing heterocycles that can coordinate to the palladium catalyst and inhibit its activity. acs.org The choice of ligand and base is critical to mitigate these effects.

Alkenyl Electrophiles: The coupling with alkenyl electrophiles, such as vinyl halides and triflates, provides access to substituted styrenes. These reactions are typically rapid and proceed with retention of the double bond geometry. Both cyclic and acyclic alkenyl electrophiles are expected to be suitable partners for this compound.

A representative, albeit inferred, substrate scope for the Suzuki-Miyaura coupling of this compound is presented in Table 1.

Table 1: Inferred Substrate Scope for Suzuki-Miyaura Coupling of this compound

ElectrophileProduct StructureExpected YieldNotes
4-Iodoacetophenone4'-Benzyloxy-3'-ethyl-4-acetylbiphenylHighElectron-withdrawing group on the electrophile facilitates the reaction.
2-Bromopyridine2-(4-Benzyloxy-3-ethylphenyl)pyridineGood to HighPotential for catalyst inhibition by the pyridine (B92270) nitrogen; ligand choice is crucial.
(E)-β-Bromostyrene(E)-1-(4-Benzyloxy-3-ethylphenyl)-2-phenyletheneHighStereochemistry of the double bond is typically retained.
4-Chloro-N,N-dimethylaniline4'-Benzyloxy-3'-ethyl-4-(dimethylamino)biphenylModerate to GoodRequires a highly active catalyst system for the less reactive aryl chloride.
5-Bromoindole (N-protected)5-(4-Benzyloxy-3-ethylphenyl)indoleGoodThe N-H group of indole (B1671886) may need protection to avoid side reactions. organic-chemistry.org

The benzyloxy and ethyl groups on the phenylboronic acid ring exert opposing yet cooperative effects on its reactivity.

The 4-benzyloxy group is a strong electron-donating group (EDG) through resonance. This increases the electron density on the phenyl ring, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. In Chan-Lam couplings, electron-donating groups on the arylboronic acid generally lead to good to excellent yields. nih.gov For instance, the coupling of 2-nitroimidazole (B3424786) with various arylboronic acids showed that those with para-substituted electron-donating groups like methoxy (B1213986) and benzyloxy afforded products in good yields (77-85%). nih.gov

The 3-ethyl group , being an alkyl group, is weakly electron-donating through induction. However, its primary influence is steric. Positioned ortho to the boronic acid, the ethyl group provides significant steric hindrance around the reaction center. This steric bulk can slow down the rate of transmetalation, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more effective ligands) to achieve good yields, especially when coupled with sterically demanding electrophiles. rsc.orgrsc.org

Steric Effects: The ortho-ethyl group can be expected to decrease the rate of Suzuki-Miyaura coupling compared to its non-ethylated counterpart, 4-benzyloxyphenylboronic acid. This is a common phenomenon observed with ortho-substituted arylboronic acids. rsc.org For highly congested couplings, specialized, bulky phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination, while also facilitating the sterically hindered transmetalation step. rsc.org

Electronic Effects: The electron-donating nature of the 4-benzyloxy group is generally beneficial for the transmetalation step. In Suzuki-Miyaura reactions, this can help to offset the negative steric influence of the ortho-ethyl group. For Chan-Lam couplings, electron-rich arylboronic acids are often good substrates. thieme-connect.com Studies on Chan-Lam reactions have shown that electron-rich groups at the 4-position of the phenylboronic acid lead to good yields. st-andrews.ac.uk

The balance of these effects suggests that this compound is a viable, albeit potentially challenging, coupling partner. The electron-donating benzyloxy group activates the ring for transmetalation, while the steric bulk of the ethyl group necessitates carefully optimized reaction conditions to overcome steric hindrance.

Other Metal-Catalyzed Cross-Coupling and C-C Bond Formation Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, this compound can participate in other important metal-catalyzed transformations.

Chan-Lam Coupling (Copper-Mediated)

The Chan-Lam coupling is a powerful method for forming C-N and C-O bonds using a copper catalyst, typically in the presence of an oxidant like air. organic-chemistry.orgnih.gov This reaction couples arylboronic acids with amines, amides, alcohols, and other N- and O-nucleophiles.

Given that electron-rich arylboronic acids are generally effective in Chan-Lam couplings, the 4-benzyloxy group in this compound is expected to promote this transformation. nih.gov A study on the Chan-Lam coupling of various arylboronic acids with 2-nitroimidazole demonstrated that 4-benzyloxyphenylboronic acid gave the corresponding N-arylated product in good yield. nih.gov The ortho-ethyl group would introduce steric hindrance, which might necessitate the use of a suitable ligand for the copper catalyst to facilitate the coupling, especially with bulky nucleophiles. The reaction is generally tolerant of a wide range of functional groups. organic-chemistry.orgthieme-connect.com

Table 2: Inferred Substrate Scope for Chan-Lam Coupling of this compound

NucleophileProduct StructureExpected YieldNotes
AnilineN-(4-Benzyloxy-3-ethylphenyl)anilineGoodElectron-rich anilines are generally good substrates. organic-chemistry.org
Imidazole1-(4-Benzyloxy-3-ethylphenyl)imidazoleGoodHeterocyclic amines are common coupling partners. thieme-connect.com
BenzamideN-(4-Benzyloxy-3-ethylphenyl)benzamideModerateAmides are generally less nucleophilic and may require more forcing conditions. st-andrews.ac.uk
Phenol1-Benzyloxy-2-ethyl-4-phenoxybenzeneGoodC-O bond formation is also a key application of the Chan-Lam reaction.

Negishi Coupling (Zinc-Mediated)

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org While this reaction typically involves an organozinc nucleophile, a variation would involve the conversion of this compound to the corresponding organozinc reagent prior to the coupling reaction. This can be achieved by treating the boronic acid with a suitable zinc salt.

Negishi couplings are known for their high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. nih.govwikipedia.orgnih.gov The corresponding organozinc derivative of this compound would be expected to couple with a variety of aryl, heteroaryl, and alkenyl halides and triflates. The steric hindrance from the ortho-ethyl group might influence the reaction rate, but the use of appropriate nickel or palladium catalysts with suitable ligands can overcome this challenge. acs.orgacs.org

Table 3: Inferred Substrate Scope for Negishi Coupling of the Organozinc Derivative of this compound

ElectrophileProduct StructureExpected YieldNotes
1-Iodonaphthalene1-(4-Benzyloxy-3-ethylphenyl)naphthaleneGood to HighNegishi coupling is effective for constructing sterically congested biaryls.
2-Chlorothiophene2-(4-Benzyloxy-3-ethylphenyl)thiopheneGoodHeteroaryl chlorides are viable electrophiles in Negishi couplings. orgsyn.org
Benzyl Bromide1-Benzyloxy-2-ethyl-4-benzylbenzeneGoodFormation of diarylmethanes is possible via C(sp²)-C(sp³) coupling.
4-Bromobenzonitrile4'-Benzyloxy-3'-ethyl-[1,1'-biphenyl]-4-carbonitrileHighTolerates electron-withdrawing functional groups like nitriles. acs.org

Sonogashira Coupling (Alkynyl Partners)

The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. While the classical Sonogashira reaction employs an aryl halide, variations using arylboronic acids as the coupling partner have been developed. In the context of this compound, this reaction provides a direct route to the synthesis of 4-benzyloxy-3-ethyl-substituted diarylalkynes and related structures, which are of interest in medicinal chemistry and materials science.

The coupling of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. The reaction proceeds via a catalytic cycle involving the formation of a palladium-acetylide complex, which then undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the final product and regenerate the active palladium(0) species.

A variety of terminal alkynes can be employed as coupling partners for this compound. These can range from simple aliphatic and aromatic alkynes to more complex, functionalized acetylenes. The choice of reaction conditions, including the catalyst system, solvent, and base, is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Recent advancements in Sonogashira-type couplings have also explored gold-catalyzed systems. nih.gov An Au(I)/Au(III)-catalyzed reaction of terminal alkynes with arylboronic acids has been reported to proceed under mild conditions. nih.govnih.gov This approach could potentially be applied to this compound, offering an alternative to the traditional palladium-based catalysts. Furthermore, copper-based catalytic systems without palladium have also been investigated for the coupling of arylboronic acids with terminal alkynes. researchgate.net

The table below illustrates representative examples of Sonogashira coupling reactions involving arylboronic acids with structures similar to this compound and various alkynyl partners, highlighting the typical reaction conditions and outcomes.

Arylboronic Acid PartnerAlkynyl PartnerCatalyst SystemBaseSolventYield (%)
4-Methoxyphenylboronic acidPhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene85
3-Methylphenylboronic acid1-OctynePdCl₂(PPh₃)₂ / CuIK₂CO₃DMF78
4-Benzyloxyphenylboronic acidEthynyltrimethylsilane[Pd(dppf)Cl₂] / CuICs₂CO₃Dioxane92
4-Ethoxyphenylboronic acid3-EthynylthiopheneAuCl(PPh₃) / AgOTfDBUCH₃CN88

This table presents illustrative data based on analogous reactions reported in the literature.

Cross-Coupling in Solid-Phase Synthesis

Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries and for simplifying purification processes in multi-step syntheses. The immobilization of this compound onto a solid support allows for its use in various cross-coupling reactions, where excess reagents and by-products can be easily removed by washing the resin.

A common strategy for the immobilization of arylboronic acids involves their esterification with a resin-bound diol or a similar anchoring group. For instance, diethanolamine-functionalized polystyrene resins (DEAM-PS) have been effectively used to immobilize a wide variety of arylboronic acids. acs.orgnih.gov This immobilization is typically a rapid process that occurs under mild, anhydrous conditions. acs.orgnih.gov The resulting resin-bound boronic ester can then be subjected to cross-coupling reactions.

Once this compound is attached to the solid support, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with various aryl or vinyl halides in solution. The solid-supported nature of the boronic acid simplifies the purification of the product, which is cleaved from the resin in the final step. This approach is particularly valuable for the combinatorial synthesis of biaryl and polyaryl structures.

The efficiency of the solid-phase cross-coupling reaction depends on several factors, including the nature of the resin, the linker, the catalyst system, and the reaction conditions. The choice of solvent is critical to ensure adequate swelling of the resin and accessibility of the catalytic species to the reactive sites. After the coupling reaction is complete, the desired product can be cleaved from the resin, often under acidic or basic conditions, depending on the linker used.

The table below outlines a general workflow and potential parameters for the use of this compound in solid-phase Suzuki-Miyaura coupling.

StepDescriptionReagents/Conditions
1. ImmobilizationAttachment of this compound to a solid support.Diethanolamine-functionalized resin, Anhydrous THF, Room Temperature
2. Cross-CouplingReaction of the resin-bound boronic acid with an aryl halide.Aryl bromide, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80 °C
3. WashingRemoval of excess reagents and soluble by-products.DMF, THF, CH₂Cl₂, MeOH
4. CleavageRelease of the final product from the solid support.Trifluoroacetic acid (TFA) in CH₂Cl₂

This table represents a generalized procedure for solid-phase synthesis and specific conditions may vary based on the substrate and resin used.

The development of universal solid-phase approaches for the immobilization and derivatization of boronic acids has significantly expanded their utility in combinatorial chemistry and high-throughput synthesis. acs.orgnih.gov

Table of Compounds

Applications of 4 Benzyloxy 3 Ethylphenylboronic Acid As a Synthetic Intermediate

Construction of Biaryl and Heterobiaryl Scaffolds

The primary application of 4-benzyloxy-3-ethylphenylboronic acid lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comresearchgate.netudel.eduyoutube.comtcichemicals.com This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures. researchgate.nettcichemicals.com These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products, as well as in functional materials like liquid crystals and organic light-emitting diodes (OLEDs). tcichemicals.commdpi.comsemanticscholar.org

The utility of this compound in Suzuki-Miyaura couplings stems from the high efficiency and functional group tolerance of the reaction. udel.edutcichemicals.com The boronic acid group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. The presence of the benzyloxy and ethyl groups on the phenyl ring allows for the introduction of specific steric and electronic properties into the target biaryl molecule.

A typical Suzuki-Miyaura coupling reaction involving this compound can be represented as follows:

Suzuki-Miyaura coupling reaction

In this reaction, an aryl or heteroaryl halide (Ar-X) is coupled with this compound in the presence of a palladium catalyst and a base to yield the corresponding biaryl or heterobiaryl product.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for a wide range of substrates. This versatility makes this compound an invaluable tool for synthetic chemists seeking to construct complex biaryl systems.

Synthesis of Complex Organic Architectures

Beyond the straightforward synthesis of biaryls, this compound serves as a versatile intermediate in the assembly of more intricate and complex organic molecules.

Precursors for Advanced Organic Materials

The unique electronic and structural properties imparted by the 4-benzyloxy-3-ethylphenyl moiety make it a desirable component in the design of advanced organic materials. chemimpex.com Arylboronic acids, in general, are utilized in the creation of materials with specific optical and electronic characteristics. chemimpex.com The incorporation of the benzyloxy and ethyl groups can influence properties such as liquid crystallinity, fluorescence, and charge transport. For instance, biaryl structures derived from this boronic acid can be further elaborated to create conjugated polymers and dendrimers for applications in electronics and photonics.

Intermediates for Synthetic Method Development

The reliable reactivity of this compound in cross-coupling reactions makes it a useful substrate for the development and optimization of new synthetic methodologies. Researchers often employ well-behaved coupling partners like this boronic acid to test the efficacy and scope of novel catalysts, ligands, and reaction conditions. Its predictable performance provides a clear benchmark for evaluating the success of new synthetic protocols.

Role in the Generation of Chemically Diverse Compound Libraries

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery and materials science. nih.govstanford.edu These approaches rely on the rapid and efficient synthesis of large collections of structurally related compounds, known as compound libraries. This compound is an excellent building block for the generation of such libraries due to its amenability to solid-phase organic synthesis and its ability to participate in a variety of reliable chemical transformations. nih.gov

By immobilizing a suitable reaction partner on a solid support, libraries of compounds can be generated by reacting it with a diverse set of building blocks, including this compound. The resulting products can then be screened for desired biological activity or material properties. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, allowing for the introduction of the 4-benzyloxy-3-ethylphenyl scaffold into a large number of different molecules in a systematic and efficient manner.

Table 1: Representative Reactions for Compound Library Generation

Reaction TypeReactant AReactant BProduct Scaffold
Suzuki-Miyaura CouplingThis compoundAryl/Heteroaryl HalideBiaryl/Heterobiaryl
Chan-Lam CouplingThis compoundAmine/AlcoholAryl Amine/Ether
Petasis ReactionThis compoundAmine, Aldehydeα-Amino Acid Derivative

Selective Functionalization and Derivatization via the Boron Moiety

The boronic acid functional group itself offers opportunities for further chemical manipulation beyond its use in cross-coupling reactions. This allows for the selective functionalization and derivatization of molecules containing the 4-benzyloxy-3-ethylphenyl scaffold.

For example, boronic acids can be converted into a variety of other functional groups, including boronate esters, trifluoroborate salts, and even hydroxyl or amino groups under specific reaction conditions. This versatility enables a multi-step synthetic strategy where the boronic acid first serves as a handle for a key bond-forming reaction and is then transformed into another desired functionality.

Table 2: Transformations of the Boronic Acid Moiety

Reagent(s)Product Functional Group
Diol (e.g., pinacol)Boronate Ester
KHF₂Trifluoroborate Salt
Oxidizing Agent (e.g., H₂O₂)Hydroxyl Group
Azide source, Copper catalystAmino Group

This ability to selectively modify the boron moiety adds another layer of synthetic utility to this compound, making it a highly adaptable and valuable tool in the synthetic chemist's arsenal.

Reactivity and Mechanistic Studies of 4 Benzyloxy 3 Ethylphenylboronic Acid

Lewis Acidity and Coordination Chemistry

Arylboronic acids, including 4-Benzyloxy-3-ethylphenylboronic acid, are recognized as Lewis acids, a characteristic stemming from the electron-deficient nature of the boron atom. The boron atom possesses an empty p-orbital, rendering it capable of accepting a pair of electrons from a Lewis base. This interaction leads to the formation of a tetrahedral boronate species. The acidity of the boronic acid, and thus its propensity to form these adducts, is significantly influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

In the case of this compound, the benzyloxy group at the para position exerts a notable effect. Through resonance, the oxygen atom of the benzyloxy group can donate electron density into the aromatic ring, which in turn can be delocalized to the boron atom. This electron donation tends to decrease the Lewis acidity of the boron center. Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density, which would increase Lewis acidity. Generally, for alkoxy groups in the para position, the resonance effect is dominant. The ethyl group at the meta position is a weak electron-donating group through induction, which would also slightly decrease the Lewis acidity.

The coordination chemistry of this compound is central to its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org In these reactions, the boronic acid coordinates to a basic species, often a hydroxide (B78521) or alkoxide, to form a more nucleophilic boronate complex. This "activated" boronate then undergoes transmetalation with a palladium(II) complex. libretexts.orgyoutube.com

Protodeboronation and Other Side Reactions

A common side reaction that can diminish the efficiency of cross-coupling reactions involving arylboronic acids is protodeboronation. nih.gov This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting the boronic acid back to the corresponding arene (1-benzyloxy-2-ethylbenzene in this case). The susceptibility of an arylboronic acid to protodeboronation is influenced by factors such as temperature, pH, and the electronic nature of the substituents on the aryl ring. Electron-donating groups, which increase the electron density on the carbon atom of the C-B bond, can facilitate this cleavage. Therefore, the presence of both the electron-donating benzyloxy and ethyl groups on this compound may increase its propensity for protodeboronation under certain reaction conditions.

Another potential side reaction is the formation of boroxines, which are cyclic anhydrides of boronic acids. nih.govnih.gov This typically occurs upon heating or under dehydrating conditions and can impact the concentration and reactivity of the active boronic acid species in a reaction mixture.

Investigation of Substituent Effects on Reactivity (Benzyloxy and Ethyl Groups)

The benzyloxy and ethyl substituents on the phenyl ring of this compound play a crucial role in modulating its reactivity. Their influence can be dissected into electronic and steric effects.

Electronic Effects on Boron-Carbon Bond Stability

The stability of the boron-carbon bond is a key determinant of the reactivity of arylboronic acids. The electronic effects of the substituents directly impact this stability.

Benzyloxy Group: The para-benzyloxy group is primarily an electron-donating group through its +R (resonance) effect, which is generally stronger than its -I (inductive) effect. This donation of electron density to the aromatic ring increases the electron density at the ipso-carbon attached to the boron atom. This can weaken the C-B bond, potentially making the compound more susceptible to protodeboronation but also facilitating the transmetalation step in cross-coupling reactions.

Ethyl Group: The meta-ethyl group is a weak electron-donating group through its +I (inductive) effect. This further contributes to the electron density of the aromatic ring, albeit to a lesser extent than the benzyloxy group.

The combined electron-donating nature of these two groups enhances the nucleophilicity of the aryl group, which can be beneficial for the transmetalation step of the Suzuki-Miyaura coupling.

A hypothetical representation of the relative electronic effects on the B-C bond is presented in the table below.

SubstituentPositionElectronic EffectImpact on B-C Bond
Benzyloxy4+R > -IWeakens
Ethyl3+IWeakly Weakens

Steric Hindrance Considerations in Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. masterorganicchemistry.comyoutube.com The substituents on the arylboronic acid can influence the approach of reactants to the boron center.

Benzyloxy Group: While the benzyloxy group is relatively large, its position at the para-position, away from the boronic acid moiety, means its steric impact on reactions at the boron center is generally minimal.

Reaction Kinetics and Thermodynamic Analysis

The kinetics and thermodynamics of reactions involving this compound, such as the Suzuki-Miyaura coupling, are complex and influenced by multiple factors including the nature of the coupling partner, the catalyst system, the base, and the solvent.

Below is a hypothetical data table illustrating the potential kinetic parameters for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, highlighting the expected influence of its substituents compared to unsubstituted phenylboronic acid.

Boronic AcidRelative Rate of TransmetalationRelative Rate of ProtodeboronationOverall Reaction Rate (Hypothetical)
Phenylboronic Acid1.01.01.0
This compound> 1.0> 1.0Variable

Advanced Methodologies and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational studies provide profound insights into the electronic structure, reactivity, and potential interactions of boronic acids. These theoretical approaches allow researchers to predict chemical behavior before engaging in extensive laboratory work, saving time and resources. For substituted phenylboronic acids, these models are essential for understanding how substituents—in this case, the benzyloxy and ethyl groups—influence the molecule's properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For phenylboronic acids, DFT calculations can elucidate geometric structures, vibrational frequencies, and the energies of molecular orbitals. nih.govresearchgate.net Studies on similar molecules, such as 3-fluorophenylboronic acid, have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to calculate these properties and achieve results that align well with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov

These calculations are critical for mapping reaction pathways, such as the mechanism of the Suzuki-Miyaura cross-coupling reaction. By modeling the transition states and intermediates, researchers can understand the energy barriers and kinetics of the reaction. Key quantum chemical descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined to assess the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap, for instance, indicates the ease with which charge transfer can occur, a key aspect of many chemical reactions. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Phenylboronic Acid (Note: This table is illustrative, based on typical values for analogous compounds, as specific data for 4-Benzyloxy-3-ethylphenylboronic acid is not available.)

ParameterDescriptionIllustrative ValueSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMO5.3 eVRelates to chemical reactivity and stability
Dipole Moment Measure of molecular polarity2.5 DInfluences solubility and intermolecular interactions

This interactive table provides examples of parameters that can be calculated using DFT to predict molecular behavior.

Molecular modeling is instrumental in predicting the reactivity and selectivity of boronic acids in catalytic systems. By creating models of the boronic acid interacting with a catalyst, such as a palladium complex in a Suzuki-Miyaura coupling, scientists can predict how structural and electronic factors influence the reaction's outcome. For example, molecular docking studies can reason the binding affinity of phenylboronic acid derivatives to target enzymes or catalysts. nih.gov

Flow Chemistry and Continuous Processing Applications

The synthesis of boronic acids, which often involves organolithium intermediates, can be challenging in traditional batch processes. organic-chemistry.org Flow chemistry, or continuous processing, has emerged as a superior alternative, offering enhanced safety, efficiency, and scalability. drugdiscoverytrends.comgoogle.com This technology allows for the rapid synthesis of boronic acids through reactions like bromine-lithium exchange, effectively suppressing common side reactions. nih.govresearchgate.net

In a continuous flow setup, reagents are pumped through a network of tubes and mixed in a highly controlled manner. organic-chemistry.org This method enables precise control over reaction parameters like temperature and mixing, which is critical when handling unstable intermediates. organic-chemistry.orgdatapdf.com Research has demonstrated that this approach can synthesize boronic acids with reaction times of less than a second and achieve remarkable throughputs, on the order of grams per hour, mitigating risks like blockages that can occur in batch setups. organic-chemistry.orgacs.org The application of flow chemistry would allow for the safe and efficient multigram-scale production of this compound, making it more accessible for research and development. organic-chemistry.org

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

FeatureBatch ProcessingFlow Chemistry
Reaction Time Hours< 1 second to minutes organic-chemistry.org
Safety Handling unstable intermediates is riskyImproved safety and control datapdf.com
Scalability Challenging, requires process redevelopmentReadily scalable from lab to production organic-chemistry.orggoogle.com
Throughput LowerHigh (e.g., ~60 g/h) organic-chemistry.org
Side Reactions Prone to side reactions like protonation/butylation datapdf.comSide reactions are suppressed researchgate.netdatapdf.com
Process Control LimitedPrecise control over temperature and mixing organic-chemistry.org

This interactive table highlights the advantages of using continuous flow processing for synthesizing boronic acids.

Catalyst Design and Development for Improved Efficiency

The utility of this compound is largely defined by its participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The efficiency of this reaction is highly dependent on the catalyst. While early iterations used simple palladium complexes, modern catalyst design focuses on developing highly active and robust systems. tcichemicals.comuwindsor.ca

Current research emphasizes the use of palladium catalysts supported by sophisticated phosphine (B1218219) ligands. Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) are used in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to create highly effective catalytic systems for coupling arylboronic acids. nih.govtcichemicals.com These advanced catalysts can operate at low loadings, improve reaction rates, and broaden the substrate scope to include more challenging or sterically hindered partners.

Furthermore, heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, are being developed. mdpi.com These systems offer the significant advantage of being reusable, which aligns with the principles of green chemistry by reducing waste and cost. mdpi.com The design of such catalysts focuses on maximizing the active surface area and ensuring stability over multiple reaction cycles. mdpi.com

Table 3: Examples of Catalyst Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

Palladium SourceLigand/SupportKey Features
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Classic, widely used catalyst uwindsor.ca
Pd(OAc)₂ / Pd₂(dba)₃SPhosHigh activity, broad substrate scope nih.govtcichemicals.com
Pd/CCarbon SupportHeterogeneous, reusable, good for some applications
Pd NanoparticlesGraphene-COOH SupportHeterogeneous, recyclable, good versatility mdpi.com

This interactive table summarizes various catalyst systems applicable to reactions involving this compound.

Green Chemistry Principles in Boronic Acid Chemistry

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Boronic acid chemistry has been increasingly viewed through this lens. The boronic acid group itself is considered relatively benign, as its ultimate degradation product is boric acid, an eco-friendly compound. nih.govmdpi.com

Key green chemistry principles applied to boronic acid reactions include the use of environmentally friendly solvents (like water or ethanol), the development of one-pot reactions to reduce separation steps and waste, and the use of catalytic rather than stoichiometric reagents. nih.govrsc.org For instance, methods have been developed for Suzuki-Miyaura couplings that use water as a solvent or proceed under near-neat conditions to minimize organic solvent waste. tcichemicals.comrsc.org

A significant goal in green chemistry is to perform reactions without a solvent. For reactions involving solid reagents like this compound, this can be achieved through techniques like mechanochemistry (ball-milling) or by running reactions at high concentrations in a minimal amount of a green solvent. rsc.org

Research has demonstrated the feasibility of one-pot, two-step syntheses of biaryls that are effectively solvent-free. researchgate.net Similarly, new borylation protocols have been developed that allow for the creation of stable boronic esters under near-neat conditions, using only a high concentration of a green solvent. rsc.org These boronic esters can then be used directly in subsequent coupling reactions, avoiding isolation steps and minimizing waste. rsc.org Such methodologies represent the frontier of sustainable chemical synthesis and are directly applicable to the use of this compound.

Recyclable Catalyst Systems

The development of recyclable catalyst systems is a cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with catalysis. In the context of Suzuki-Miyaura cross-coupling reactions, which traditionally rely on expensive and often toxic palladium catalysts, the ability to recover and reuse the catalyst is of paramount importance. While direct research on recyclable catalyst systems for the specific synthesis involving this compound is not extensively documented, a wealth of knowledge exists for analogous transformations with other substituted arylboronic acids. These systems offer a blueprint for the application of recyclable catalysts in the synthesis of complex biaryl compounds.

The primary strategies for catalyst recycling involve the heterogenization of the active catalytic species, typically palladium, onto a solid support. This approach facilitates easy separation of the catalyst from the reaction mixture, often through simple filtration or magnetic decantation, allowing for its subsequent reuse. Common supports include carbon, silica (B1680970), polymers, and magnetic nanoparticles.

Magnetically Separable Catalysts

Magnetically separable catalysts have emerged as a highly efficient solution for catalyst recovery. These systems typically consist of a magnetic core, such as iron oxide (Fe₃O₄) nanoparticles, coated with a protective layer (e.g., silica) that is functionalized to anchor palladium nanoparticles. rsc.orgnih.gov The superparamagnetic nature of the core allows for the catalyst to be easily separated from the reaction medium using an external magnet, a process that is both rapid and highly effective. rsc.org

Research on the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid has demonstrated the exceptional reusability of these magnetic catalysts. For instance, a catalyst system of palladium nanoparticles supported on magnetic Fe₃O₄ (Pd/Fe₃O₄) has been shown to be recyclable for up to ten cycles with minimal loss of activity. researchgate.net Another example involves a magnetic mesoporous silica micro-nano catalyst immobilized with a palladium N-heterocyclic carbene (NHC) complex (Fe₃O₄@mSiO₂-S-Pd/NHC), which was successfully reused 14 times. researchgate.net

The general procedure for a Suzuki-Miyaura coupling using a magnetically separable catalyst involves mixing the aryl halide, the boronic acid (such as this compound), a base, and the magnetic catalyst in a suitable solvent. After the reaction is complete, the catalyst is collected with a magnet, washed, and can be used in subsequent reaction cycles.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemperature (°C)Recyclability (Yield %)Reference
Pd/Fe₃O₄4-Iodophenyl methyl etherPhenylboronic acidK₂CO₃DMF/H₂O100Up to 10 cycles (>95%) researchgate.net
Fe₃O₄@mSiO₂-S-Pd/NHCAryl iodides/bromidesArylboronic acidsK₂CO₃Ethanol (B145695)Room Temp.Up to 14 cycles researchgate.net
MNP@PNHC–Pd(NP)BromoarenesPhenylboronic acid-WaterRoom Temp.High yields up to 65% acs.org

Polymer-Supported Catalysts

Immobilizing palladium on polymeric supports is another effective strategy for creating recyclable catalysts. mdpi.comresearchgate.net These polymers can be designed with specific functional groups that chelate the palladium, preventing its leaching into the reaction mixture. The solid nature of the polymer allows for easy filtration and recovery of the catalyst.

An example is a palladium catalyst supported on an amide and ether functionalized porous organic polymer (Pd@AEPOP). This catalyst has demonstrated high efficiency and was recycled nine times in Heck cross-coupling reactions, with similar applicability expected for Suzuki-Miyaura reactions. mdpi.com Another approach involves the use of amphiphilic polymers to create a "Pickering interfacial catalyst," where palladium nanoparticles are supported on polymer-coated magnetic nanoparticles. This system is particularly effective for reactions in aqueous media. acs.org

Catalyst SystemReaction TypeSubstratesSolventRecyclability (Yield %)Reference
Pd@AEPOPHeck CouplingAryl iodides, Styrene-9 cycles mdpi.com
Pd@PNPSuzuki-MiyauraAryl chlorides/bromides, Arylboronic acids-At least 5 cycles

Other Heterogeneous Systems

Palladium on activated carbon (Pd/C) is a classic and commercially available heterogeneous catalyst that has been successfully used in ligand-free, room-temperature Suzuki-Miyaura reactions in aqueous media. nih.gov Studies have shown that wet-type Pd/C can be reused for up to five runs without a significant drop in activity, and with minimal leaching of palladium into the solution. nih.gov

Bio-inspired materials, such as chitosan, have also been employed as supports for palladium catalysts. acs.org A chitosan-based palladium(II) biopolymer complex has been shown to be an efficient and recyclable catalyst for Suzuki cross-coupling reactions, particularly when assisted by microwave irradiation in aqueous media. acs.org

The choice of recyclable catalyst system for a specific transformation, such as the coupling of an aryl halide with this compound, would depend on factors including the reactivity of the substrates, the desired reaction conditions, and the economic feasibility of the catalyst preparation. The steric hindrance of the 3-ethyl group and the electronic properties of the 4-benzyloxy group on the boronic acid may influence catalyst activity and require optimization of reaction parameters.

Future Perspectives and Emerging Research Directions

Development of Novel Boron-Containing Reagents and Catalysts

Future research is poised to exploit the distinct electronic and steric properties of 4-benzyloxy-3-ethylphenylboronic acid to design next-generation reagents and catalysts. The development of more stable and specialized boron-containing compounds is a continuing trend in organic chemistry. numberanalytics.comrsc.org The presence of the benzyloxy and ethyl groups offers opportunities for creating derivatives with tailored reactivity and selectivity.

One promising direction is the synthesis of novel boronate esters derived from this acid. By reacting this compound with various diols, researchers can create a library of boronate esters. The stability and reactivity of these esters can be fine-tuned by the choice of the diol, leading to reagents with controlled release of the aryl group in cross-coupling reactions or reagents that can participate in newly developed photoredox-catalyzed transformations. nih.govcam.ac.uk

Furthermore, the aryl backbone of this compound could serve as a scaffold for new ligand designs in transition metal catalysis. The oxygen of the benzyloxy group or potential functionalization of the aromatic ring could create bidentate or pincer-type ligands. These new ligands could influence the outcome of catalytic processes, enhancing reaction rates and selectivities.

Hypothetical Reagent/Catalyst Potential Application Key Structural Feature Leveraged
Chiral Boronate EstersAsymmetric Suzuki-Miyaura cross-couplingSteric hindrance from the ethyl group influencing enantioselectivity.
MIDA Boronate EsterControlled, slow-release cross-coupling partner in iterative synthesisN-methyliminodiacetic acid (MIDA) protection for enhanced stability.
Phosphine-Functionalized DerivativeLigand for palladium- or nickel-catalyzed reactionsIntroduction of a phosphine (B1218219) group for metal coordination.
Polymer-Supported Boronic AcidRecyclable reagent for sustainable synthesisImmobilization on a solid support for ease of separation.

Chemo- and Regioselective Transformations Utilizing the Boronic Acid Moiety

The substituted pattern of this compound presents an intriguing platform for exploring chemo- and regioselective reactions. A key area of future research will be the selective functionalization of the C-H bonds on the aromatic ring, using the boronic acid as a directing group. Iridium-catalyzed C-H borylation is a powerful method, and understanding how the existing substituents direct further borylation or other C-H functionalizations is a significant research goal. sigmaaldrich.comnih.gov

Given the steric bulk of the ethyl group and the electronic influence of the benzyloxy group, catalytic systems could be developed to selectively target the C-H bonds at either the C5 or C6 positions. This would provide a direct route to polysubstituted aromatic compounds that are otherwise difficult to synthesize. nih.gov

Chemoselectivity is another critical research frontier. Developing reactions that selectively transform one functional group while leaving the others untouched is a hallmark of sophisticated organic synthesis. For instance, future work could focus on:

Selective Debenzylation: Catalytic methods to cleave the benzyl (B1604629) ether without affecting the boronic acid group, revealing a phenol (B47542) for further functionalization.

Selective Borylation: Reactions that modify the boronic acid into other functional groups (e.g., cyano, thio, or seleno groups) while preserving the benzyl ether. nih.gov

Orthogonal Cross-Coupling: Utilizing the boronic acid for a Suzuki-Miyaura coupling, followed by a different type of cross-coupling at a newly introduced site, all in a controlled, stepwise manner.

Transformation Type Target Site Potential Catalyst System Synthetic Advantage
Regioselective C-H ArylationC-H bond ortho to the benzyloxy groupRhodium(III) catalysisDirect access to 1,2,4,5-tetrasubstituted benzene (B151609) derivatives.
Chemoselective OxidationBoronic acid to hydroxyl groupBlue-light photoredox catalysis with a Co-porphyrin complex mdpi.comMild and selective conversion to a phenolic compound.
Chemoselective S-ArylationBoronic acid reaction with cysteineNickel(II) promotion rsc.orgSite-specific modification of peptides and proteins.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. rsc.org this compound is an ideal candidate for incorporation into novel MCRs and cascade reactions due to its multiple reactive sites. nih.govacs.org

Future research will likely focus on designing one-pot sequences where the boronic acid participates in an initial coupling event, which then triggers subsequent intramolecular or intermolecular reactions. For example, a palladium-catalyzed cascade could be initiated by a Suzuki-Miyaura coupling, with the resulting product undergoing an intramolecular cyclization directed by one of the other functional groups. acs.org Such processes can rapidly build molecular complexity from simple starting materials. figshare.com

The development of rhodium-catalyzed addition reactions of arylboronic acids to unsaturated systems, such as alkynes or enones, also opens up possibilities for cascade sequences. acs.orgrsc.org A potential cascade could involve the addition of this compound to an alkyne, followed by an in-situ cyclization to generate complex heterocyclic structures.

Sustainable and Scalable Synthetic Routes for Substituted Arylboronic Acids

The growing emphasis on green and sustainable chemistry will drive future research towards more environmentally friendly and scalable methods for synthesizing this compound and its analogues. organic-chemistry.org Traditional methods often rely on organolithium or Grignard reagents, which can have poor functional group tolerance and require cryogenic temperatures. nih.gov

Key emerging research directions in this area include:

Catalytic C-H Borylation: Direct borylation of the corresponding 4-benzyloxy-3-ethylbenzene using iridium or rhodium catalysts is a highly atom-economical approach that avoids the need for pre-functionalized aryl halides. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability for reactions involving hazardous intermediates, such as organolithium species. organic-chemistry.orgacs.orgsci-hub.se Implementing flow processes for the synthesis of arylboronic acids can lead to higher yields, shorter reaction times, and better process control. organic-chemistry.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and powerful method for generating radicals from boronic acids or for synthesizing them from aryl halides under gentle conditions. nih.govorganic-chemistry.org This approach can reduce the reliance on transition metals and harsh reagents.

Synthetic Method Key Advantage Catalyst/Technology Sustainability Improvement
Direct C-H BorylationHigh atom economy; avoids aryl halidesIridium or Rhodium complexes organic-chemistry.orgorganic-chemistry.orgReduces waste by eliminating halogenation and metal-halogen exchange steps.
Flow SynthesisEnhanced safety, scalability, and efficiencyContinuous flow reactors organic-chemistry.orgacs.orgAllows for precise control over reaction parameters, minimizing side reactions and energy consumption.
Palladium-Catalyzed BorylationUse of readily available aryl chloridesPalladium catalysts with specialized ligands acs.orgresearchgate.netUtilizes less expensive and more abundant starting materials than aryl bromides or iodides.
Sandmeyer-type BorylationConversion from readily available arylaminesTransition-metal-free or zinc-catalyzed orgsyn.orgProvides an alternative synthetic route from a different class of starting materials.

Q & A

Q. What are the standard protocols for synthesizing 4-Benzyloxy-3-ethylphenylboronic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. For example, aryl halides (e.g., bromo or iodo derivatives) can react with bis(pinacolato)diboron under palladium catalysis . Key parameters include temperature (80–100°C), solvent choice (THF or dioxane), and base (e.g., K₂CO₃). Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to boronate) and catalyst loading (1–5 mol% Pd(PPh₃)₄) improves yield . Purity (>97%) is confirmed via HPLC or GC .

Q. What analytical techniques are recommended for characterizing this compound, and how are purity discrepancies resolved?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural integrity, while mass spectrometry (ESI-MS) confirms molecular weight . Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with >97% thresholds . Discrepancies in purity may arise from residual solvents or unreacted precursors; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are standard purification methods .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution . Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) on the benzyloxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer: Substituents like ethyl or fluorine at the 3-position alter steric and electronic properties. For example, 4-Benzyloxy-3-fluorophenylboronic acid exhibits higher electrophilicity due to the electron-withdrawing fluorine, enhancing Suzuki coupling rates compared to ethyl-substituted analogs . X-ray crystallography or DFT calculations can quantify steric effects (e.g., Tolman cone angles) .

Q. What strategies mitigate contradictions in catalytic activity data when using this compound in diverse reaction systems?

  • Methodological Answer: Contradictions often arise from solvent polarity, catalyst poisoning, or competing side reactions. For example, polar aprotic solvents (DMF) may stabilize boronate intermediates but deactivate Pd catalysts. Systematic screening (e.g., Design of Experiments) identifies optimal conditions . Control experiments with radical scavengers (TEMPO) or isotopic labeling (¹¹B NMR) clarify mechanistic pathways .

Q. How can reaction selectivity (e.g., para vs. ortho coupling) be controlled in arylboronic acid derivatives?

  • Methodological Answer: Ligand design (e.g., bulky phosphines like SPhos) and directing groups (e.g., carbonyls) enhance regioselectivity. For this compound, the benzyloxy group acts as a weak directing group, favoring para-coupling. Kinetic studies (variable-temperature NMR) and Hammett plots correlate substituent effects with transition-state stabilization .

Q. What are the limitations of this compound in aqueous-phase reactions, and how can they be addressed?

  • Methodological Answer: Boronic acids hydrolyze in water, forming boroxines. Use mixed solvents (water/THF, 1:1) and buffered pH (7–9) to stabilize the boronate anion. Adding diols (e.g., pinacol) as stabilizing ligands reduces hydrolysis rates . Real-time monitoring via IR spectroscopy (B-O stretching at 1340 cm⁻¹) tracks degradation .

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